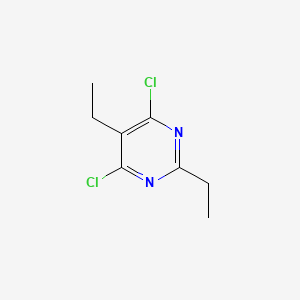

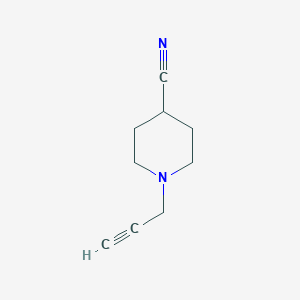

![molecular formula C20H24N2O7S B2708883 N-(1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide CAS No. 475044-35-0](/img/structure/B2708883.png)

N-(1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BDBOS and has been synthesized using various methods. In

科学的研究の応用

Applications in Environmental Cleanup and Analysis

Pharmaceutical Pollutants in Water Systems N-(1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is structurally related to a range of pharmaceutical compounds that have been detected as pollutants in various water systems, including rivers, lakes, and groundwater. Research focusing on sulfamethoxazole, a compound with similar sulfamoyl and benzamide groups, highlights the persistent nature of these pollutants and their transformation products in the environment. Removal technologies such as adsorption, photocatalytic degradation, and advanced oxidation processes (AOPs) have been developed to address this issue. These technologies are designed to break down pharmaceutical pollutants into less harmful substances or remove them from water sources, thereby mitigating their environmental impact and potential toxicity effects on aquatic life and human health (Prasannamedha & Kumar, 2020).

Therapeutic Research and Development

Sulfonamide Antibiotics and Their Derivatives The sulfonamide group, integral to this compound, is a cornerstone in the development of sulfonamide antibiotics. These antibiotics have been pivotal in treating bacterial infections due to their bacteriostatic action. Recent research has expanded the application of sulfonamide compounds to include not only antimicrobial therapies but also roles in treating diseases through inhibition of carbonic anhydrases in various pathologies such as glaucoma, epilepsy, and cancer. The exploration of sulfonamide derivatives aims to refine their therapeutic efficacy, reduce potential side effects, and expand their application in treating a wide array of conditions (Gulcin & Taslimi, 2018).

Material Science and Nanotechnology

Xylan Derivatives for Biopolymer Development The modification of xylan, a plant biomass compound, into derivatives like ethers and esters represents a significant area of research in material science. These derivatives exhibit specific properties that make them suitable for various applications, including the development of new polymers and functional materials. The chemical modification processes aim to introduce functional groups that enhance the material properties of xylan derivatives, making them useful in nanotechnology, polymer processing, and even biomedical applications. This research underscores the potential of plant-derived biopolymers in replacing non-renewable hydrocarbon sources, contributing to the development of sustainable materials (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O7S/c1-26-11-9-22(10-12-27-2)30(24,25)17-6-3-15(4-7-17)20(23)21-16-5-8-18-19(13-16)29-14-28-18/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXOSWKEWJKHTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(cyclopropylcarbonyl)oxy]-N-((Z)-2,2,2-trifluoro-1-{1-(4-fluorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}ethylidene)amine](/img/structure/B2708800.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2708804.png)

acetonitrile](/img/structure/B2708816.png)

![4-Methyl-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2708818.png)

![benzyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate](/img/structure/B2708820.png)

![3-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2708821.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-methyl-1-phenylbenzimidazole-5-carboxylate](/img/structure/B2708823.png)